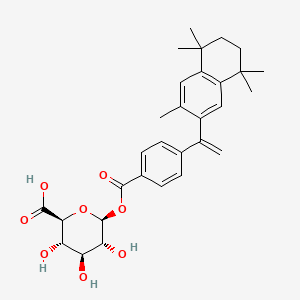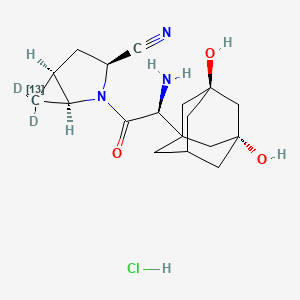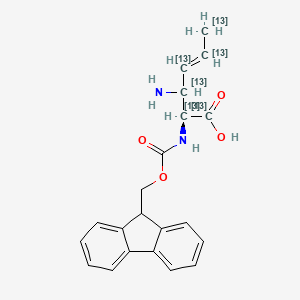
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carbon-13 Labeling: The hex-4-enoic acid backbone is labeled with carbon-13 isotopes through a series of reactions involving labeled precursors.
Coupling Reaction: The protected amino acid is coupled with the labeled hex-4-enoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted amino acids or peptides.
科学研究应用
Chemistry
In chemistry, this compound is used in the synthesis of labeled peptides for structural and functional studies. The carbon-13 labeling allows for detailed nuclear magnetic resonance (NMR) spectroscopy analysis.
Biology
In biological research, it is used to study protein-ligand interactions and enzyme mechanisms. The labeled compound can be incorporated into proteins to trace metabolic pathways.
Medicine
In medicine, it is used in the development of diagnostic tools and therapeutic agents. The labeled peptides can be used in imaging techniques such as positron emission tomography (PET).
Industry
In the industrial sector, it is used in the production of labeled compounds for quality control and process optimization.
作用机制
The mechanism of action of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid involves its incorporation into peptides and proteins. The fluorenylmethoxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the labeled compound can be used to study molecular interactions and pathways.
相似化合物的比较
Similar Compounds
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-enoic acid: Similar structure but without carbon-13 labeling.
(E,2S)-3-amino-2-(tert-butoxycarbonylamino)hex-4-enoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid: Similar structure but with a saturated hexanoic acid backbone.
Uniqueness
The uniqueness of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid lies in its carbon-13 labeling, which allows for advanced spectroscopic studies. This labeling provides detailed insights into molecular structures and interactions that are not possible with non-labeled compounds.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
372.37 g/mol |
IUPAC 名称 |
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-2-7-18(22)19(20(24)25)23-21(26)27-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-11,17-19H,12,22H2,1H3,(H,23,26)(H,24,25)/b7-2+/t18?,19-/m0/s1/i1+1,2+1,7+1,18+1,19+1,20+1 |
InChI 键 |
YQHYBQKRWAJQMP-JKTWHNLXSA-N |
手性 SMILES |
[13CH3]/[13CH]=[13CH]/[13CH]([13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
规范 SMILES |
CC=CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



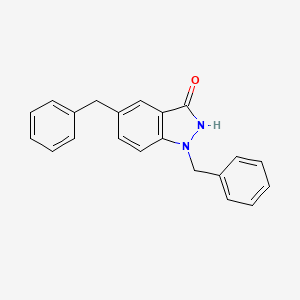
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

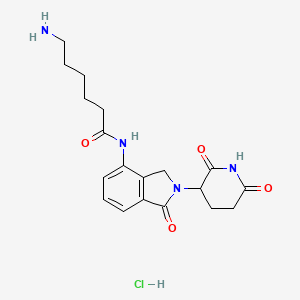
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
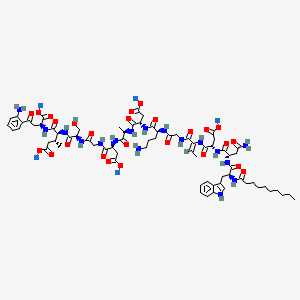
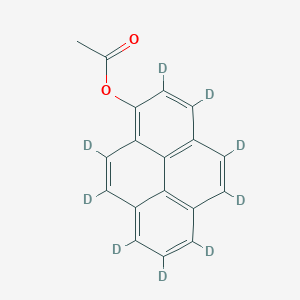
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
